
Iron(3+);bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(3+);bromide, also known as ferric bromide, is a chemical compound with the formula FeBr₃. This compound is part of the iron halides family and is characterized by its reddish-brown color in solid form. It is hygroscopic, meaning it readily absorbs moisture from the environment, and is soluble in water, ethanol, and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(3+);bromide is typically synthesized through the direct reaction between iron and bromine. This highly exothermic reaction can be represented by the equation: [ 2 \text{Fe} + 3 \text{Br}_2 \rightarrow 2 \text{FeBr}_3 ] The product is then purified through sublimation, a process where the compound transitions from a solid to a gas without passing through a liquid phase .
Industrial Production Methods: In industrial settings, this compound can also be produced by reacting ferrous bromide with bromine at elevated temperatures (170-200°C): [ 2 \text{FeBr}_2 + \text{Br}_2 \rightarrow 2 \text{FeBr}_3 ] Additionally, it can be prepared by double decomposition reactions between a ferric salt and an alkali metal bromide in aqueous solution, followed by evaporation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Iron(3+);bromide primarily undergoes substitution reactions, particularly in organic chemistry where it acts as a Lewis acid catalyst. It is commonly used in the bromination of aromatic compounds .
Common Reagents and Conditions:
Bromination: this compound is used with bromine to brominate aromatic compounds.
Oxidation: It can act as an oxidizing agent, converting alcohols to ketones.
Major Products:
Brominated Aromatics: When used in bromination reactions, it produces brominated aromatic compounds.
Ketones: In oxidation reactions, it converts alcohols to ketones.
Scientific Research Applications
Iron(3+);bromide has a wide range of applications in scientific research:
Biology and Medicine:
Mechanism of Action
Iron(3+);bromide exerts its effects primarily through its role as a Lewis acid. In bromination reactions, it facilitates the formation of bromonium ions, which then react with aromatic compounds to form brominated products. The compound lowers the activation energy required for these reactions, making them more efficient .
Comparison with Similar Compounds
Iron(3+);chloride (FeCl₃): Similar to iron(3+);bromide but with chlorine instead of bromine.
Iron(2+);bromide (FeBr₂): The lower bromide of iron, which is less oxidizing compared to this compound.
Uniqueness: this compound is unique in its specific applications as a brominating agent and its role in catalyzing organic reactions. Its hygroscopic nature and solubility in various solvents also distinguish it from other iron halides .
Properties
Molecular Formula |
BrFe+2 |
|---|---|
Molecular Weight |
135.75 g/mol |
IUPAC Name |
iron(3+);bromide |
InChI |
InChI=1S/BrH.Fe/h1H;/q;+3/p-1 |
InChI Key |
MPFFLKYHJGNJDT-UHFFFAOYSA-M |
Canonical SMILES |
[Fe+3].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


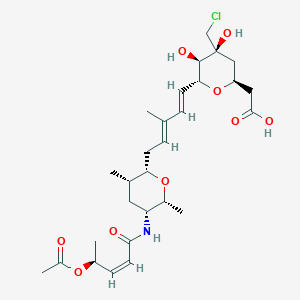
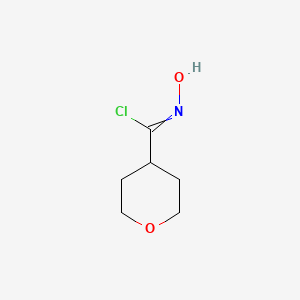
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)
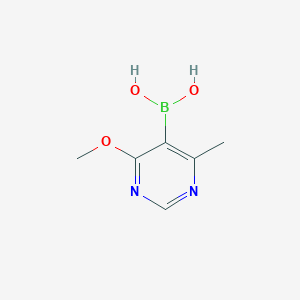
![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
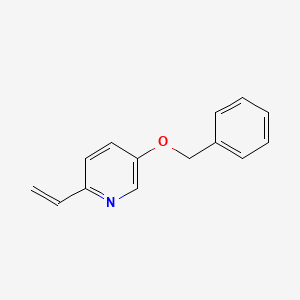
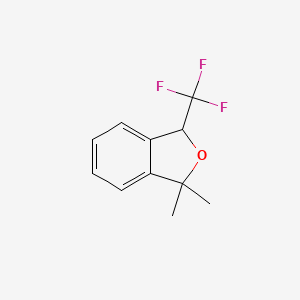
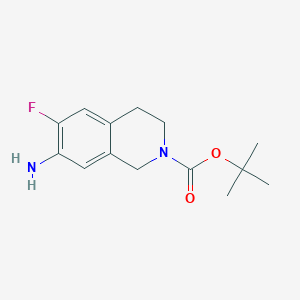

![1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)


